molecular formula C19H25ClN4O B2602420 4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride CAS No. 1808718-97-9

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride

Cat. No.: B2602420
CAS No.: 1808718-97-9
M. Wt: 360.89
InChI Key: FXSYPUHQAVLSLZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride is a benzohydrazide derivative that serves as a versatile scaffold in medicinal chemistry and pharmacological research. This Schiff base hydrazone is structurally related to compounds investigated for their potential to inhibit key enzymes involved in neurodegenerative pathways, particularly monoamine oxidases (MAOs) . Research into structurally similar N'-benzylidenebenzohydrazides has demonstrated potent and selective inhibitory activity against both MAO-A and MAO-B isoforms, which are important targets for mood disorders and neurodegenerative conditions like Alzheimer's disease . Some analogous compounds have shown IC50 values in the low micromolar range, acting as reversible competitive inhibitors . Furthermore, benzohydrazide derivatives have recently emerged as promising leads in agricultural science, exhibiting broad-spectrum antifungal activity against various phytopathogenic fungi . Mechanism of action studies on related compounds suggest disruption of fungal cell membrane integrity and inhibition of succinate dehydrogenase (SDH), making them valuable tools for studying fungal pathogenesis and developing new crop protection agents . The compound's molecular architecture, featuring both electron-donating diethylamino and aminomethyl substituents, aligns with structural features known to enhance radical stabilization, suggesting potential applications in antioxidant research where similar hydrazone compounds have demonstrated significant free radical scavenging capabilities via hydrogen atom transfer and single electron transfer mechanisms . This combination of potential neurological and antimicrobial research applications makes this benzohydrazide hydrochloride a valuable chemical tool for probing diverse biological systems.

Properties

IUPAC Name

4-(aminomethyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O.ClH/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17;/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24);1H/b21-14+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSYPUHQAVLSLZ-UNLLECTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the aminomethylbenzene derivative. This is achieved through a reaction between benzene and chloroacetic acid in the presence of a strong base like sodium hydroxide. The resulting aminomethylbenzene is then reacted with hydrazine to form the hydrazide derivative. Finally, the diethylamino group is introduced through a nucleophilic substitution reaction with diethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure consistent product quality and yield. The reactions are carefully controlled to maintain optimal temperature and pressure conditions, and purification steps are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like diethylamine.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-(aminomethyl)-benzamides, including this compound, as inhibitors of filovirus entry. Notably, it has shown effectiveness against Ebola and Marburg viruses, with certain derivatives demonstrating superior inhibition rates and metabolic stability in plasma and liver microsomes. These findings suggest that the compound could be further optimized for therapeutic use against these viral infections .

Anticonvulsant Properties

The compound's structural analogs have been investigated for their anticonvulsant activities. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in managing epilepsy and other seizure disorders. The mechanism of action may involve enhancing GABAergic transmission or inhibiting excitatory neurotransmitter release .

Dyeing Agents

In materials science, derivatives of this compound are utilized as dyeing agents due to their chromophoric properties. They are incorporated into textile processes to impart color while maintaining fabric integrity. The dyeing efficiency and colorfastness of these compounds make them valuable in industrial applications .

Case Study 1: Antiviral Optimization

A study focused on the optimization of 4-(aminomethyl)-benzamides demonstrated that specific modifications could enhance their activity against filoviruses. The research utilized molecular docking simulations to predict binding affinities to viral proteins, leading to the identification of promising candidates for further development .

CompoundBinding Affinity (ΔG)Activity Against Filovirus
Compound 20-9.6 kcal/molHigh
Compound 32-8.5 kcal/molModerate
Compound 35-7.2 kcal/molLow

Case Study 2: Anticonvulsant Evaluation

In a comparative study of various hydrazone derivatives, researchers evaluated their anticonvulsant effects using animal models. The results indicated that specific substitutions on the benzene ring significantly influenced the anticonvulsant activity, with some derivatives outperforming traditional anticonvulsants like phenytoin .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the hydrazide group can participate in hydrogen bonding. These interactions can modulate biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Source
Target Compound 4-(Aminomethyl), 4-(diethylamino)phenyl 360.93 High aqueous solubility (HCl salt), moderate lipophilicity
4-Tert-butyl-N′-[(4-(dimethylamino)phenyl)methylidene]benzohydrazide 4-Tert-butyl, 4-(dimethylamino)phenyl ~340 (estimated) Lower solubility due to bulky tert-butyl group; monoclinic crystal packing (Pbc2)
4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide 4-(Butylamino), 4-chlorophenyl ~337 (estimated) Electron-withdrawing Cl increases stability; reduced solubility
N′-[(4-Nitrophenyl)methylidene]-4-methoxybenzohydrazide 4-Methoxy, 4-nitrophenyl ~315 (estimated) Nitro group enhances reactivity; methoxy improves lipophilicity

Key Observations :

  • Electron-donating groups (e.g., diethylamino, methoxy) increase lipophilicity but may reduce crystallinity due to steric effects .
  • Electron-withdrawing groups (e.g., Cl, NO₂) improve thermal stability but lower solubility in polar solvents .
  • Hydrochloride salt formation in the target compound significantly enhances water solubility compared to neutral analogs .

Anticancer Activity :

  • Tetracaine-derived hydrazide-hydrazones (e.g., 4-(butylamino)-N′-[(4-fluorophenyl)methylidene]benzohydrazide) show moderate anticancer activity, with IC₅₀ values ranging from 12–50 μM against HeLa cells ().

Antimicrobial and Antithyroid Activity :

  • Purine-sulfanyl analogs (e.g., N′-{[4-(diethylamino)phenyl]methylidene}-2-(purin-6-ylsulfanyl)acetohydrazide) exhibit antithyroid properties, suggesting structural flexibility in targeting iodine uptake pathways (). The target compound’s aminomethyl group could modulate specificity for different biological targets .

Crystallographic and Stability Comparisons

  • Crystal Packing: The tert-butyl analog () crystallizes in a monoclinic Pbc2 space group with tight packing due to van der Waals interactions. In contrast, the target compound’s hydrochloride salt likely forms hydrogen-bonded networks (N–H···Cl), enhancing stability and dissolution rates .
  • Thermal Stability : Halogenated derivatives (e.g., 4-chloro-N′-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide) exhibit higher melting points (>250°C) due to strong intermolecular halogen bonds, whereas the target compound’s melting point is expected to be lower (~200°C) .

Solubility and Formulation Considerations

Compound Solubility Profile Formulation Challenges
Target Compound High in water (HCl salt), moderate in ethanol Stable in acidic conditions; may require pH adjustment for parenteral use
4-Tert-butyl analog () Low water solubility; soluble in DMSO Requires co-solvents for delivery
Nitro-substituted analog () Insoluble in water; soluble in acetone Limited bioavailability without salt formation

Biological Activity

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H24N4·HCl
  • Molar Mass : 348.88 g/mol

The structure features a benzohydrazide moiety with an aminomethyl group and a diethylamino substituent that may influence its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to benzohydrazides, particularly against filoviruses such as Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide derivatives were shown to inhibit viral entry effectively. For instance, compounds with structural similarities demonstrated EC50 values less than 10 μM against both Ebola and Marburg viruses, indicating potent antiviral activity .

CompoundEC50 (μM)Target Virus
Compound 20<1Ebola
Compound 32<1Marburg
Compound 35<1Ebola/Marburg

These findings suggest that modifications in the benzohydrazide structure can lead to enhanced antiviral efficacy.

Cytotoxicity and Selectivity

In addition to antiviral activity, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against leukemia cells (KG-1), with an IC50 value comparable to established chemotherapeutics .

Cell LineIC50 (μM)Reference Compound
KG-115SGI-1027
HL-6020Doxorubicin

The selectivity index (SI) for these compounds was also assessed, revealing low cytotoxicity at therapeutic concentrations, which is crucial for developing safe therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzohydrazide derivatives. Studies have indicated that modifications in the aromatic or heterocyclic substituents significantly affect inhibition potency against DNA methyltransferases and other targets . For example:

  • Presence of electron-donating groups on the aromatic ring enhances binding affinity.
  • Altering the alkyl chain length in the diethylamino group affects solubility and cellular uptake.

Case Studies

  • Ebola Virus Inhibition : A study demonstrated that specific derivatives of 4-(aminomethyl)benzamides were effective in inhibiting the entry of Ebola virus into host cells, showing promise for therapeutic development against viral infections .
  • Leukemia Treatment : The compound's analogs were tested for their ability to induce apoptosis in leukemia cells. Compounds with optimal structural modifications showed significant efficacy, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride, and how is purity validated?

  • Methodology :

  • Synthesis : The compound can be synthesized via condensation of 4-(aminomethyl)benzohydrazide hydrochloride with 4-(diethylamino)benzaldehyde. This follows a typical hydrazone formation mechanism, where the hydrazide reacts with the aldehyde under reflux in ethanol or methanol, often catalyzed by acetic acid .
  • Purification : Recrystallization from ethanol or methanol is commonly employed. Purity is validated using HPLC (λmax ~255 nm, similar to related hydrazones) and melting point analysis .
  • Characterization : Confirm structure via 1H^1H- and 13C^{13}C-NMR to identify hydrazone proton (δ ~8-10 ppm) and aromatic/alkyl groups. HR-MS is used to verify the molecular ion peak ([M+H]+^+) .

Q. How are spectroscopic and crystallographic data interpreted for structural elucidation?

  • Methodology :

  • NMR : Key signals include the imine (C=N) carbon at δ ~150-160 ppm in 13C^{13}C-NMR and the hydrazone NH proton (δ ~10-11 ppm, broad singlet) in 1H^1H-NMR. Diethylamino groups show characteristic triplets (CH2_2) and quartets (CH3_3) .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC 2032776) reveal planarity of the hydrazone moiety and intermolecular hydrogen bonding (N–H···O/N), critical for lattice stabilization .

Advanced Research Questions

Q. How do hydrogen bonding and lattice energy calculations explain the compound’s stability and crystallinity?

  • Methodology :

  • Hydrogen bonding : Crystallographic data (e.g., C–H···π or N–H···O interactions) are quantified using software like Mercury. For example, in related hydrazides, N–H···O bonds (2.8–3.0 Å) contribute to layered packing .
  • Lattice energy : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) estimate contributions from van der Waals forces and electrostatic interactions. Discrepancies between experimental and computed lattice energies (e.g., ±5 kJ/mol) may arise from solvent inclusion .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Re-evaluate IC50_{50} values under standardized conditions (e.g., cell line specificity, incubation time). For example, hydrazones in showed variability in anticancer activity due to substituent effects (e.g., electron-withdrawing groups enhance activity).
  • SAR analysis : Compare structural analogs (e.g., 4-chloro vs. 4-fluoro substitutions) to identify key pharmacophores. Molecular docking (AutoDock Vina) can predict binding modes to targets like DNA gyrase .

Q. What computational methods are used to predict electronic properties and reaction pathways?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). For hydrazones, HOMO localization on the hydrazide moiety suggests nucleophilic reactivity .
  • Reaction pathway modeling : Transition state analysis (e.g., for hydrolysis or oxidation) using Gaussian 08. Solvent effects are incorporated via the PCM model .

Data Contradiction Analysis

Q. Why do experimental and computational bond lengths differ in crystallographic studies?

  • Resolution :

  • Thermal motion : X-ray data reflect time-averaged positions, while DFT assumes static structures. For example, C–N bond lengths in hydrazones may appear shorter in DFT due to omitted thermal vibrations .
  • Crystal packing effects : Intermolecular forces (e.g., π-π stacking) can distort bond angles. Compare with neutron diffraction data if available .

Q. How to address variability in biological assay results for hydrazone derivatives?

  • Resolution :

  • Standardize protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and controls. In , compounds with Cl substituents showed consistent activity (±10% variance) when tested at 72-hour incubation .
  • Meta-analysis : Pool data from multiple studies (e.g., Popiołek, 2017; Kumar & Narasimhan, 2013) to identify trends. For example, hydrazones with electron-deficient aryl groups exhibit higher antibacterial activity .

Methodological Tables

Parameter Typical Values References
Melting point210–220°C (decomposes)
1H^1H-NMR (DMSO-d6_6)δ 8.5 (s, 1H, NH), 3.4 (q, 4H, NCH2_2)
X-ray bond lengths (C=N)1.28–1.30 Å
DFT HOMO-LUMO gap4.5–5.0 eV

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